molecular formula C13H9ClN2O2 B080610 4-Chloro-N-(3-nitrobenzylidene)-aniline CAS No. 10480-25-8

4-Chloro-N-(3-nitrobenzylidene)-aniline

Katalognummer B080610
CAS-Nummer: 10480-25-8
Molekulargewicht: 260.67 g/mol
InChI-Schlüssel: WVWIAWOOTNQWGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(3-nitrobenzylidene)-aniline (abbreviated as 4CNB) is a chemical compound that belongs to the aniline family. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. 4CNB has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(3-nitrobenzylidene)-aniline is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function. This can result in various biochemical and physiological effects.

Biochemische Und Physiologische Effekte

4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have various biochemical and physiological effects. In one study, it was found to have potent antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have antimicrobial activity, which could make it useful in the development of new antimicrobial agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-Chloro-N-(3-nitrobenzylidene)-aniline in lab experiments is its unique chemical properties, which make it a versatile material for use in various applications. However, one of the limitations of using 4-Chloro-N-(3-nitrobenzylidene)-aniline is its potential toxicity, which could limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of 4-Chloro-N-(3-nitrobenzylidene)-aniline. One area of research is in the development of new organic electronic devices, such as OFETs and OLEDs. Another area of research is in the development of new antimicrobial agents. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline could be further studied for its potential use in the treatment of oxidative stress-related and inflammatory diseases.
In conclusion, 4-Chloro-N-(3-nitrobenzylidene)-aniline is a chemical compound that has been studied for its potential use in various scientific research applications. Its unique chemical properties make it a versatile material for use in various applications, including organic electronics and the development of new antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(3-nitrobenzylidene)-aniline has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to be an effective material for use in organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability. It has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.

Eigenschaften

CAS-Nummer

10480-25-8

Produktname

4-Chloro-N-(3-nitrobenzylidene)-aniline

Molekularformel

C13H9ClN2O2

Molekulargewicht

260.67 g/mol

IUPAC-Name

N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H9ClN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H

InChI-Schlüssel

WVWIAWOOTNQWGY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl

Piktogramme

Irritant

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-phenylamine (6.4 g, 50 mmol) and 3-nitro-benzaldehyde (8.31 g, 55 mmol) in ethanol (100 mL) was prepared. The reaction mixture was heated to reflux for 3 h. Then the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the residue was washed with ether to afford (4-chloro-phenyl)-(3-nitro-benzylidene)-amine (12 g, 92%) as a light yellow oil: LC/MS m/e calcd for C13H9ClN2O2 (M+H)+: 261.68, observed: 261.0.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.